Pacritinib Citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pacritinib Citrate, sold under the brand name Vonjo, is an anti-cancer medication primarily used to treat myelofibrosis, a rare bone marrow disorder. It is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . This compound is particularly beneficial for patients with low platelet counts, providing a treatment option for those with intermediate or high-risk primary or secondary myelofibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pacritinib Citrate is synthesized through a series of chemical reactions involving key intermediates. One method involves the cyclization of a compound represented by a formula II and a compound represented by a formula III under the action of an alkali accelerator . The process is characterized by easily obtained raw materials, concise procedures, and suitability for industrial production .
Industrial Production Methods: The industrial production of this compound involves the use of environmentally friendly and economical processes. The synthesis starts with the preparation of intermediates, followed by cyclization reactions under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pacritinib Citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Pacritinib Citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Wirkmechanismus
Pacritinib Citrate exerts its effects by inhibiting specific protein kinases, including Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound disrupts abnormal signaling in cancer cells, leading to reduced proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ruxolitinib: Another JAK2 inhibitor used to treat myelofibrosis.
Fedratinib: A JAK2 inhibitor with similar applications in hematologic malignancies.
Momelotinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness: Pacritinib Citrate is unique in its ability to inhibit both wild-type and mutant JAK2, as well as FLT3 . This dual inhibition provides a broader therapeutic effect, particularly for patients with specific genetic mutations. Additionally, this compound has shown significant benefits in patients with low platelet counts, a population that is often challenging to treat with other JAK2 inhibitors .
Eigenschaften
CAS-Nummer |
1228923-42-9 |
---|---|
Molekularformel |
C34H40N4O10 |
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
InChI |
InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
InChI-Schlüssel |
BAHHBHSHSRTKNK-BJILWQEISA-N |
Isomerische SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.